

Application Notes and Protocols for Measuring the IC50 of YL-5092

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Compound of Interest

Compound Name: YL-5092

Cat. No.: B15586735

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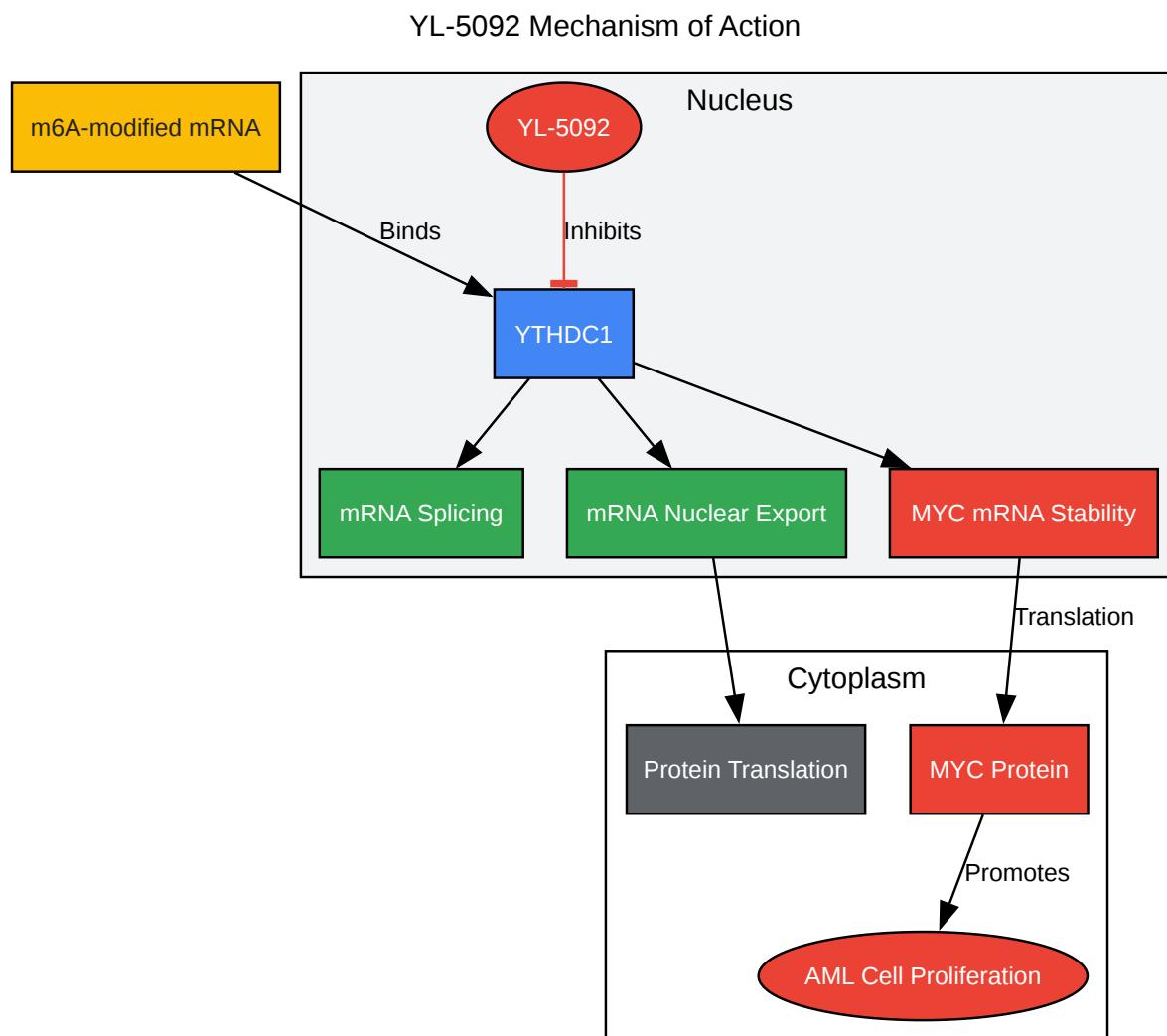
Introduction

YL-5092 is a potent and selective inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear reader of N6-methyladenosine (m6A) on RNA.[1][2][3] Dysregulation of m6A readers is implicated in various diseases, including acute myeloid leukemia (AML).[2][3][4] **YL-5092** has been shown to suppress the proliferation of AML cells and induce apoptosis, making it a promising candidate for cancer therapy.[1][2][3][4] Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for evaluating its potency and advancing its development.

This document provides detailed protocols for measuring the IC50 of **YL-5092** through both biochemical and cell-based assays.

Signaling Pathway of YTHDC1

YTHDC1 is a nuclear protein that recognizes and binds to m6A-modified mRNA. This interaction is crucial for various aspects of RNA metabolism, including splicing, nuclear export, and stability. In the context of AML, YTHDC1 has been shown to regulate the expression of oncogenes like MYC.[1] By inhibiting YTHDC1, **YL-5092** disrupts these processes, leading to anti-leukemic effects.



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Caption: **YL-5092** inhibits YTHDC1, disrupting mRNA metabolism and reducing AML cell proliferation.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for **YL-5092** from various assays.

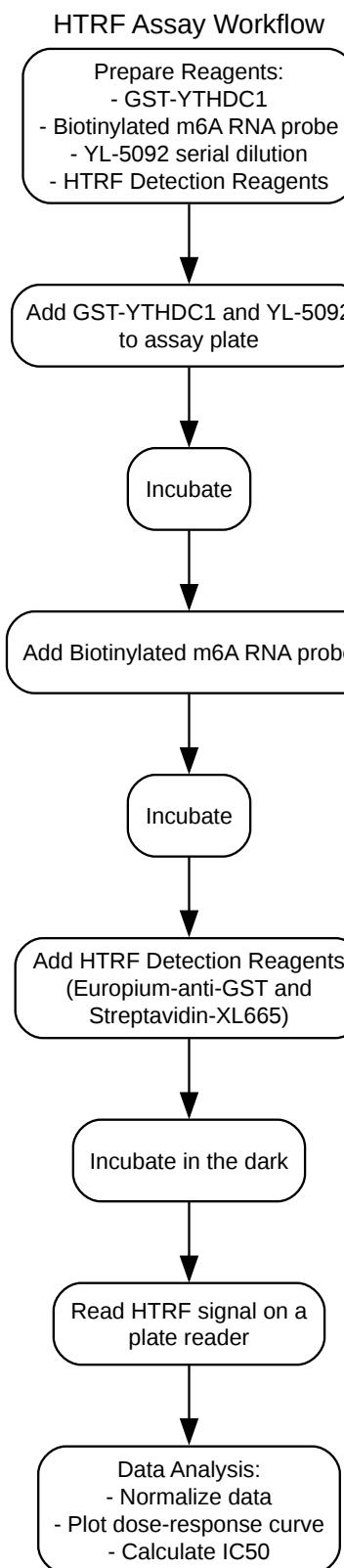
Assay Type	Target/Cell Line	Reported IC50	Reference
Biochemical Assay	YTHDC1	7.4 nM	[1]
Cell-Based Assay	MOLM-13 (AML)	0.28 - 2.87 μ M	[1]
Cell-Based Assay	U937 (AML)	0.28 - 2.87 μ M	[1]
Cell-Based Assay	THP-1 (AML)	>10 μ M (in one study)	[5]
Cell-Based Assay	NOMO-1 (AML)	Not explicitly stated	[6]
Cell-Based Assay	HL60 (AML)	Not explicitly stated	[5]
Cell-Based Assay	KG1a (AML)	Not explicitly stated	[5]
Cell-Based Assay	SKM1 (AML)	Not explicitly stated	[5]
Cell-Based Assay	Kasumi-1 (AML)	Not explicitly stated	[5]

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to measure the ability of **YL-5092** to displace a fluorescently labeled m6A-containing RNA probe from the YTHDC1 protein.

Workflow Diagram:



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Caption: Workflow for determining **YL-5092** IC50 using an HTRF assay.

Materials:

- Recombinant GST-tagged human YTHDC1 protein
- Biotinylated RNA oligonucleotide containing a single m6A modification
- **YL-5092**
- Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
- HTRF Detection Reagents:
 - Europium cryptate-labeled anti-GST antibody
 - Streptavidin-XL665
- 384-well low-volume white assay plates
- HTRF-compatible plate reader

Procedure:

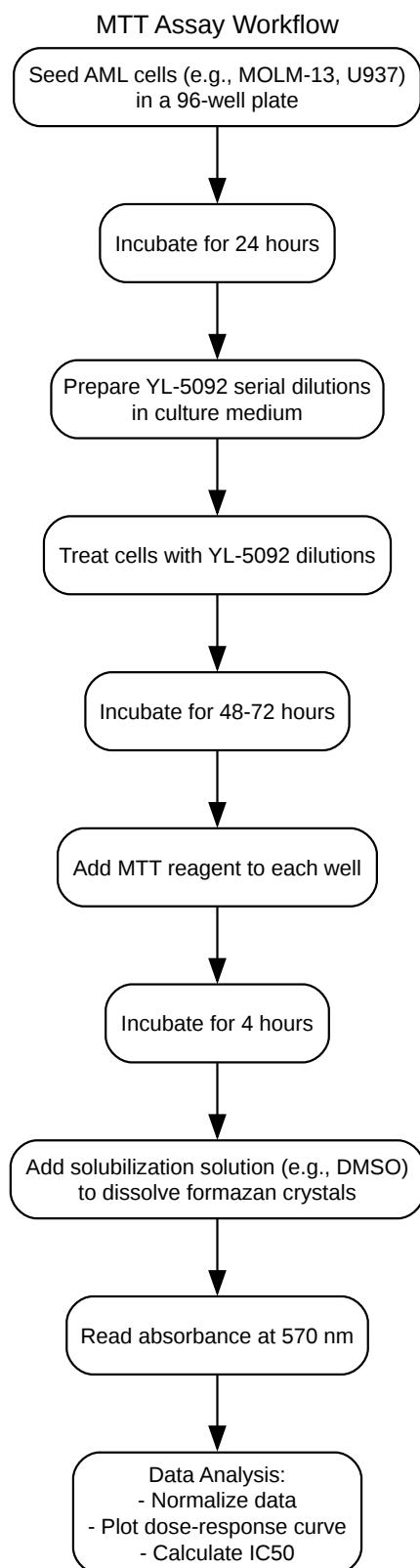
- Compound Preparation: Prepare a serial dilution of **YL-5092** in DMSO, and then dilute further in Assay Buffer. A typical starting concentration might be 100 μ M with 10-point, 3-fold serial dilutions.
- Reaction Setup:
 - Add 2 μ L of diluted **YL-5092** or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
 - Add 2 μ L of GST-YTHDC1 solution (e.g., 5 nM final concentration) to each well.
 - Incubate for 15 minutes at room temperature.
- Initiate Binding Reaction: Add 2 μ L of biotinylated m6A RNA probe (e.g., 10 nM final concentration) to all wells.
- Incubation: Incubate the plate for 60 minutes at room temperature.

- Detection:
 - Prepare the HTRF detection reagent mix containing Europium-anti-GST and Streptavidin-XL665 in detection buffer according to the manufacturer's instructions.
 - Add 4 μ L of the detection mix to each well.
- Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
- Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible plate reader.
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
 - Normalize the data using wells with no inhibitor (100% activity) and wells with a high concentration of a known inhibitor or no YTHDC1 (0% activity).
 - Plot the normalized response against the logarithm of the **YL-5092** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IC50 Determination in AML Cell Lines (e.g., MOLM-13, U937) using an MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with **YL-5092**.

Workflow Diagram:



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Caption: Workflow for determining **YL-5092** IC50 in AML cells using an MTT assay.

Materials:

- AML cell lines (e.g., MOLM-13, U937)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **YL-5092**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding:
 - Harvest AML cells in their logarithmic growth phase.
 - Count the cells and adjust the density to 1×10^5 cells/mL in complete culture medium.
 - Seed 100 μ L of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
 - Include wells with medium only for blank measurements.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment:
 - Prepare a 2X serial dilution of **YL-5092** in complete culture medium. A typical concentration range to test would be from 0.01 μ M to 100 μ M.
 - Remove 50 μ L of medium from each well and add 50 μ L of the 2X **YL-5092** dilutions. Include vehicle control wells (medium with DMSO).

- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition:
 - Add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully aspirate the medium without disturbing the formazan crystals (for adherent cells if any) or centrifuge the plate and then aspirate (for suspension cells).
 - Add 100 µL of solubilization solution (e.g., DMSO) to each well.
 - Mix thoroughly on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other wells.
 - Normalize the data to the vehicle-treated control wells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the **YL-5092** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The protocols outlined in this document provide robust methods for determining the IC₅₀ of **YL-5092** against its biochemical target, YTHDC1, and in relevant cancer cell lines. The HTRF assay offers a direct measure of target engagement, while the MTT assay provides a physiologically relevant assessment of the compound's anti-proliferative effects. Accurate and reproducible IC₅₀ data are essential for the continued investigation and development of **YL-5092** as a potential therapeutic agent.

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